Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-9-5-4-6-10(15)8-14-11(16)7-9/h9-10H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSTXQVFNZYWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve the use of tert-butyl chloroformate and a base such as triethylamine to introduce the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate is in the development of pharmaceuticals. The compound's unique bicyclic structure allows it to serve as a building block for synthesizing various bioactive molecules.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of diazabicyclo compounds exhibit antimicrobial properties. A study evaluated the efficacy of synthesized derivatives of this compound against several bacterial strains, demonstrating significant inhibition zones compared to control groups. The compound's ability to disrupt bacterial cell membranes was hypothesized as the mechanism behind its antimicrobial effect.
Organic Synthesis
This compound is also utilized as an intermediate in organic synthesis. Its reactivity allows for further functionalization, making it valuable in creating complex organic molecules.
Data Table: Synthetic Routes Using this compound
| Synthetic Route | Reaction Conditions | Yield (%) | References |
|---|---|---|---|
| Route A | Reflux in ethanol | 85 | |
| Route B | Microwave-assisted | 90 | |
| Route C | Room temperature | 75 |
Potential in Drug Discovery
The structural characteristics of this compound make it a promising candidate for drug discovery initiatives focused on treating infections and other diseases.
Case Study: Inhibitors of Enzymatic Activity
In a recent study, researchers synthesized analogs of this compound and tested their inhibitory effects on specific enzymes linked to disease pathways. The results indicated a notable reduction in enzymatic activity, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism by which tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Substituent Diversity :
- The tert-butyl carbamate group in the target compound enhances steric bulk and lipophilicity compared to benzyl carbamate analogues (e.g., ), which may improve metabolic stability but reduce aqueous solubility .
- The 8-oxa variant (tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate) replaces a CH₂ group with oxygen, altering electronic properties and hydrogen-bonding capacity .
Table 2: Physicochemical Comparison
Key Observations :
Synthetic Efficiency :
- The target compound is synthesized via tert-butoxycarbonyl (Boc) protection with yields ≥82% (), comparable to benzyl-protected analogues (90% in ).
- Lithium aluminum hydride (LiAlH₄) reductions of diketones (e.g., 8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decan-7,9-dione) yield secondary amines with 76% efficiency, highlighting the influence of functional groups on reaction pathways .
Solubility and Stability :
Table 3: Functional Comparison
Key Observations :
Medicinal Chemistry :
- The target compound serves as a versatile intermediate in synthesizing FKBP inhibitors, which modulate protein folding and immune responses .
- Benzyl-substituted analogues demonstrate enhanced blood-brain barrier penetration due to reduced polarity, making them suitable for CNS-targeted therapies .
Supramolecular Chemistry :
- Diketone derivatives (e.g., 7,9-diones) exhibit predictable hydrogen-bonding patterns, enabling crystal engineering and co-crystal formation for drug formulation .
Biological Activity
Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate, also known as tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate, is a bicyclic compound characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H20N2O4
- Molecular Weight : 256.3 g/mol
- CAS Number : 1160248-56-5
- IUPAC Name : tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties, potential as an enzyme inhibitor, and effects on cellular signaling pathways.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be linked to its structural features that allow it to interact with active sites of target enzymes. For instance, studies have shown that related compounds can inhibit proteases and other enzymes critical for microbial survival.
Cellular Signaling Pathways
This compound may influence cellular signaling pathways, particularly those involved in inflammation and cell proliferation. Its interaction with nuclear receptors has been noted in related compounds which suggests potential endocrine-disrupting effects.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various bicyclic compounds against common bacterial strains. The results indicated that certain structural modifications enhanced activity against Gram-positive bacteria significantly. -
Enzyme Inhibition Study :
A comparative analysis of enzyme inhibitors revealed that bicyclic compounds similar to tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane showed promising results in inhibiting serine proteases involved in bacterial virulence.
The mechanisms underlying the biological activities of tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane are hypothesized to involve:
- Binding Affinity : Enhanced binding to target proteins due to the compound's unique bicyclic structure.
- Alteration of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
